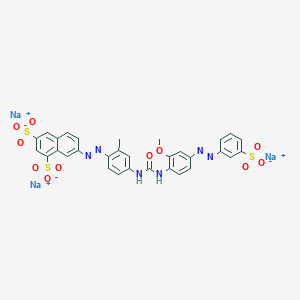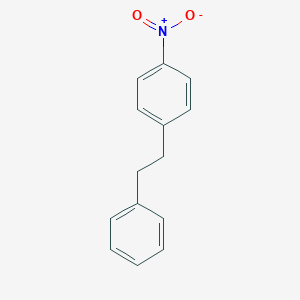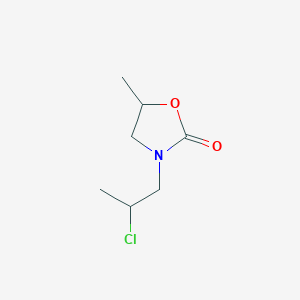
Fenpipramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenpipramide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds, which have been shown to have a variety of biological effects. Fenpipramide hydrochloride has been studied for its potential use in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Wirkmechanismus
The mechanism of action of fenpipramide hydrochloride is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that fenpipramide hydrochloride may have a role in the treatment of diseases that are associated with low levels of acetylcholine, such as Alzheimer's disease.
Biochemische Und Physiologische Effekte
Fenpipramide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may have a role in the treatment of Alzheimer's disease. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Fenpipramide hydrochloride has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its potential use in a variety of scientific research applications. However, one limitation of fenpipramide hydrochloride is that its mechanism of action is not yet fully understood, which may limit its potential use in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on fenpipramide hydrochloride. One area of research could be to further investigate its mechanism of action, which could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other types of cancer. Additionally, further studies could be conducted to investigate the potential side effects of fenpipramide hydrochloride and to determine the optimal dosage for use in scientific research.
Synthesemethoden
The synthesis of fenpipramide hydrochloride involves the reaction of 1-benzylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain fenpipramide hydrochloride. This synthesis method has been well-established and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
Fenpipramide hydrochloride has been studied for its potential use in a variety of scientific research applications. One such application is in the study of cancer. Fenpipramide hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14007-53-5 |
|---|---|
Produktname |
Fenpipramide hydrochloride |
Molekularformel |
C21H27ClN2O |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |
InChI-Schlüssel |
GNQVMBPLQIGMHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
Andere CAS-Nummern |
14007-53-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
77-01-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
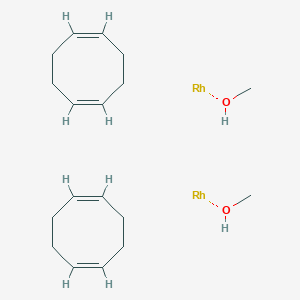
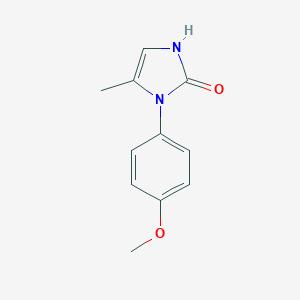



![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
